![molecular formula C15H31Al B14357305 [(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane CAS No. 90214-53-2](/img/structure/B14357305.png)
[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane is a chemical compound that belongs to the class of organoaluminum compounds. These compounds are characterized by the presence of aluminum atoms bonded to carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane typically involves the reaction of aluminum compounds with organic ligands. One common method is the reaction of aluminum trichloride with [(1-Methylcyclopentyl)methyl] and bis(2-methylpropyl) groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure the purity and stability of the compound. The process often includes steps such as purification, distillation, and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The compound can undergo substitution reactions where the organic ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include aluminum oxides, substituted organoaluminum compounds, and various organic by-products.
Scientific Research Applications
[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane involves its ability to interact with other molecules through its aluminum center. The compound can form complexes with various ligands, which can then participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tris[(1-methylcyclopentyl)methyl]alumane
- (1-Methylcyclopentyl)malonsaeure
- (1-Methylcyclopentyl)methanol
Uniqueness
[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane is unique due to its specific combination of organic ligands and aluminum center, which gives it distinct chemical properties and reactivity
Properties
CAS No. |
90214-53-2 |
|---|---|
Molecular Formula |
C15H31Al |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C7H13.2C4H9.Al/c1-7(2)5-3-4-6-7;2*1-4(2)3;/h1,3-6H2,2H3;2*4H,1H2,2-3H3; |
InChI Key |
UWSDLZIEPJDJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)CC1(CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


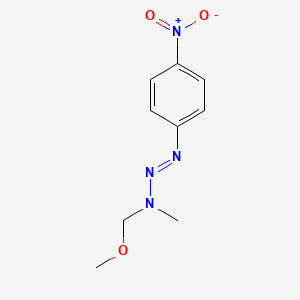
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
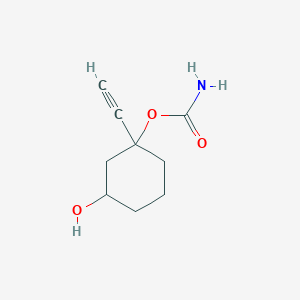
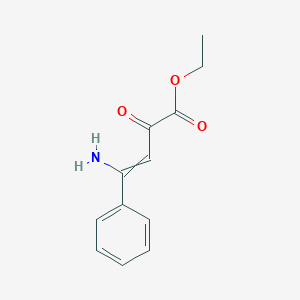
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
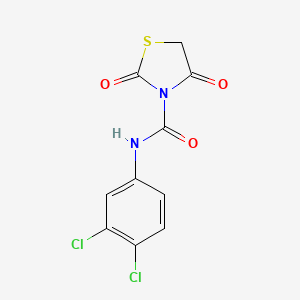
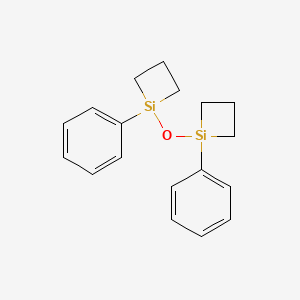
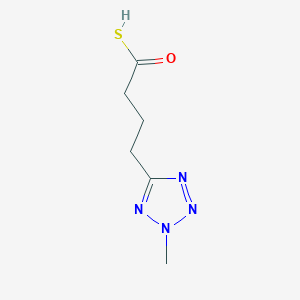

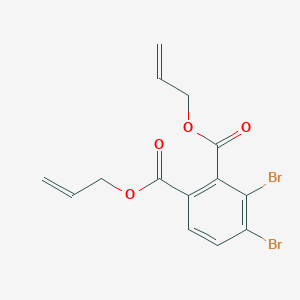
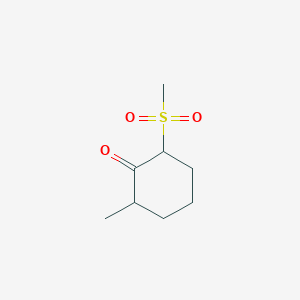

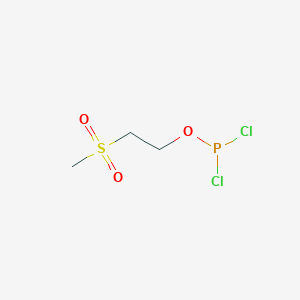
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
